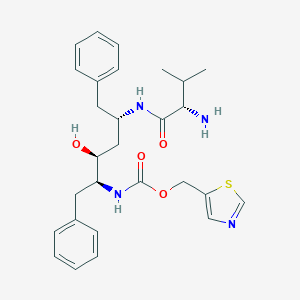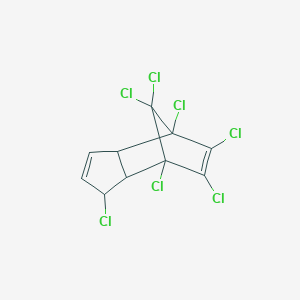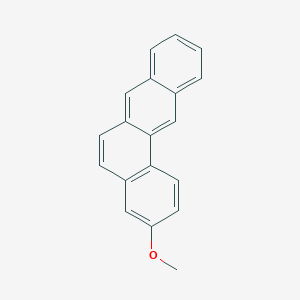
Benz(a)anthracene, 3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 3-methoxy- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a known carcinogen and has been linked to various health problems.
Mecanismo De Acción
Benz(a)anthracene, 3-methoxy- is a potent carcinogen that acts by binding to DNA and causing mutations. It can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
Benz(a)anthracene, 3-methoxy- has been shown to have a number of biochemical and physiological effects. It can induce DNA damage, alter gene expression, and disrupt cellular signaling pathways. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benz(a)anthracene, 3-methoxy- is a useful tool for studying the mechanisms of carcinogenesis and the effects of Benz(a)anthracene, 3-methoxy-s on the environment and human health. However, it is important to note that it is a potent carcinogen and should be handled with care. It can also be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many future directions for research on benz(a)anthracene, 3-methoxy-. One area of interest is the development of new methods for synthesizing the compound. Another area of interest is the development of new methods for detecting and measuring the compound in the environment and in biological samples. Additionally, there is a need for further research on the mechanisms of carcinogenesis and the effects of Benz(a)anthracene, 3-methoxy-s on human health. This could include studies on the role of benz(a)anthracene, 3-methoxy- in the development of specific types of cancer and the identification of biomarkers for exposure to Benz(a)anthracene, 3-methoxy-s.
Métodos De Síntesis
Benz(a)anthracene, 3-methoxy- can be synthesized by several methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of 3-methoxybenzaldehyde with anthracene in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 3-methoxy- has been widely used in scientific research. It is commonly used as a model Benz(a)anthracene, 3-methoxy- to study the mechanisms of carcinogenesis. It has also been used to study the effects of Benz(a)anthracene, 3-methoxy-s on the environment and human health.
Propiedades
Número CAS |
69847-25-2 |
|---|---|
Nombre del producto |
Benz(a)anthracene, 3-methoxy- |
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
3-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-17-8-9-18-16(11-17)7-6-15-10-13-4-2-3-5-14(13)12-19(15)18/h2-12H,1H3 |
Clave InChI |
FDVWSUSGAVPIMR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
SMILES canónico |
COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
Otros números CAS |
69847-25-2 |
Sinónimos |
3-Methoxybenz[a]anthracene; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



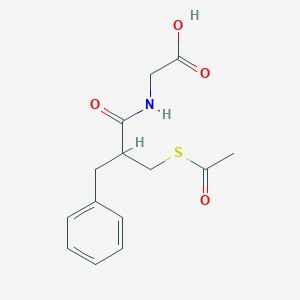
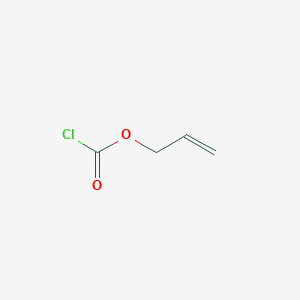
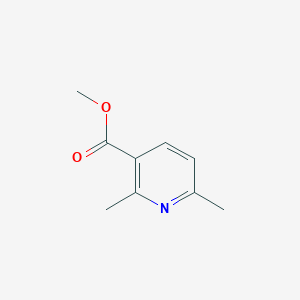
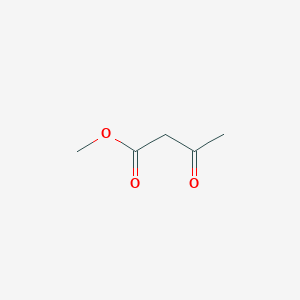
![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)
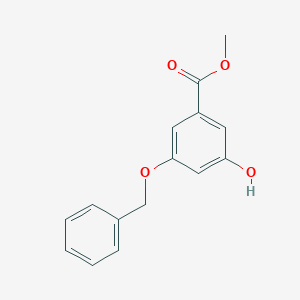
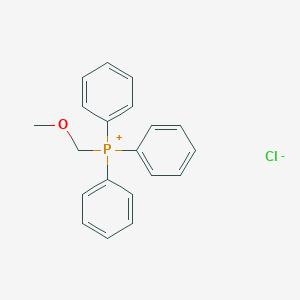
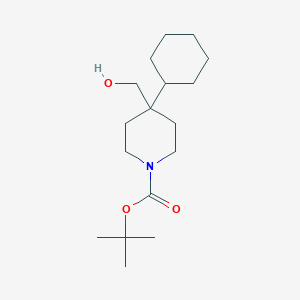
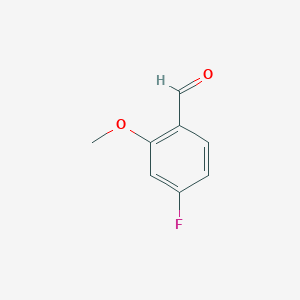
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
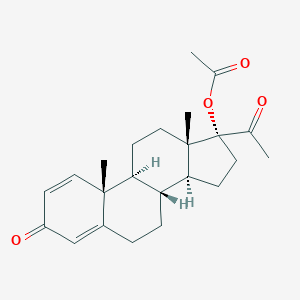
![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)
